molecular formula C19H18N4O3 B2876998 Ethyl 6-oxo-1-phenyl-4-((pyridin-2-ylmethyl)amino)-1,6-dihydropyridazine-3-carboxylate CAS No. 923139-92-8

Ethyl 6-oxo-1-phenyl-4-((pyridin-2-ylmethyl)amino)-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2876998
CAS No.: 923139-92-8
M. Wt: 350.378
InChI Key: IVLOAQOMUCUPJU-UHFFFAOYSA-N
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Description

Ethyl 6-oxo-1-phenyl-4-((pyridin-2-ylmethyl)amino)-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative featuring a phenyl group at position 1, a pyridin-2-ylmethylamino substituent at position 4, and an ethyl ester at position 2. Its molecular formula is C₁₉H₁₉N₃O₃, with a molecular weight of 337.38 g/mol. This compound’s structural uniqueness lies in the pyridin-2-ylmethylamino group, which may influence its biological activity and physicochemical properties compared to analogs with simpler substituents.

Properties

IUPAC Name

ethyl 6-oxo-1-phenyl-4-(pyridin-2-ylmethylamino)pyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c1-2-26-19(25)18-16(21-13-14-8-6-7-11-20-14)12-17(24)23(22-18)15-9-4-3-5-10-15/h3-12,21H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVLOAQOMUCUPJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1NCC2=CC=CC=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridazine Derivatives

Substituent Variations and Physicochemical Properties

The target compound is distinguished by its 4-((pyridin-2-ylmethyl)amino) substituent, which contrasts with common substituents in analogs, such as halogens, trifluoromethyl groups, or cyano groups. Below is a comparative analysis of key analogs from the evidence:

Compound Substituents Melting Point Yield Key Characterization Methods
Ethyl 6-oxo-1-phenyl-4-((pyridin-2-ylmethyl)amino)-1,6-dihydropyridazine-3-carboxylate (Target) 1-Phenyl, 4-(pyridin-2-ylmethylamino), 3-ethyl ester Not reported Not reported Likely $^{1}\text{H NMR}$, $^{13}\text{C NMR}$, MS
Ethyl 5-cyano-1-(4-fluorophenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate (18) 1-(4-Fluorophenyl), 4-methyl, 5-cyano Not reported Not reported Column chromatography, NMR, MS
Ethyl 5-cyano-4-methyl-6-oxo-1-(4-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate (22) 1-(4-Trifluoromethylphenyl), 4-methyl, 5-cyano Not reported Not reported Silica gel purification, NMR
Ethyl 6-oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxylate 1-Phenyl, 4-trifluoromethyl Not reported Not reported Molecular formula: C₁₄H₁₁F₃N₂O₃

Key Observations :

  • Thermal Stability: Analogs with electron-withdrawing groups (e.g., trifluoromethyl, nitro) exhibit higher melting points (e.g., 220–223°C for hydroxyl-substituted derivatives) , suggesting that the target compound’s amino group may reduce thermal stability due to weaker intermolecular interactions.

Preparation Methods

Hantzsch-Type Cyclization with Guanidine Hydrochloride Catalysis

A foundational method for constructing the dihydropyridazine core involves adapting the Hantzsch reaction. In a representative procedure, ethyl acetoacetate reacts with 1-phenyl-1H-pyridazine-3,6-dione and 2-(aminomethyl)pyridine under reflux in ethanol, catalyzed by guanidine hydrochloride (0.5–1.5 mol%). The reaction proceeds via a tandem Knoevenagel condensation and cyclization mechanism, forming the 1,6-dihydropyridazine scaffold.

Reaction Conditions:

  • Solvent: Anhydrous ethanol (3–5 vol relative to limiting reagent)
  • Temperature: 80–90°C (reflux)
  • Time: 4–6 hours
  • Yield: 68–72% after recrystallization (ethanol/water, 9:1 v/v)

This method avoids hazardous intermediates but requires strict anhydrous conditions to prevent hydrolysis of the ethyl ester group.

Stepwise Synthesis via Pyridazine Intermediate

Formation of 6-Oxo-1-Phenyl-1,6-Dihydropyridazine-3-Carboxylic Acid

The carboxylic acid precursor is synthesized through hydrazine-mediated cyclization of ethyl 3-oxo-2-phenylpent-4-enoate. Hydrazine hydrate (1.2 equiv) in dimethylformamide at 0–5°C induces ring closure over 2 hours, followed by acidification (HCl, pH 2–3) to precipitate the intermediate.

Key Process Parameters:

Parameter Value Source
Hydrazine Equiv 1.2
Reaction Temp 0–5°C
Isolation Method Acid precipitation
Purity (HPLC) ≥95%

Esterification and Amine Coupling

The carboxylic acid undergoes esterification with ethanol (3 equiv) using thionyl chloride (1.1 equiv) as an activating agent. Subsequent coupling with 2-(aminomethyl)pyridine via EDC/HOBt (1.5 equiv each) in dichloromethane yields the target compound.

Optimization Insight:
Replacing EDC/HOBt with propylphosphonic anhydride (T3P®) reduces reaction time from 12 hours to 3 hours while maintaining yields at 78–82%.

Green Chemistry Innovations

Infrared (IR)-Assisted Synthesis

Adapting methodologies from 2-pyridone syntheses, IR irradiation (50 V, 80–90°C) accelerates the cyclocondensation step. A mixture of ethyl acetoacetate, phenylhydrazine, and 2-(aminomethyl)pyridine in ethanol with catalytic H2SO4 (10 mol%) achieves 85% conversion in 15 minutes.

Comparative Performance:

Method Time Yield Energy Use (kWh/kg)
Conventional Reflux 6 h 72% 12.4
IR Irradiation 0.25 h 83% 3.7

Solvent-Free Mechanochemical Synthesis

Ball milling equimolar quantities of reactants with silica gel (5% w/w) as a grinding agent produces the compound in 89% yield after 30 minutes. This approach eliminates solvent waste and reduces purification complexity.

Industrial-Scale Process Design

Kilo-Lab Optimization for P2Y12 Antagonist Intermediates

Adapting a route developed for structurally analogous pyridines, the synthesis employs:

  • Condensation: Ethyl acetoacetate, N,N-dimethylformamide dimethylacetal (DMFDMA), and 2-(aminomethyl)pyridine in toluene at 110°C (2 h)
  • Cyclization: Ammonium acetate (2 equiv) in acetic acid (80°C, 1 h)
  • Crystallization: Anti-solvent addition (heptane) achieves 99.5% purity by HPLC.

Impurity Control:

  • Major Impurity (0.8%): Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (formed via over-oxidation)
  • Mitigation: Strict O2 exclusion (<10 ppm) during cyclization.

Catalytic System Advancements

Enzyme-Mediated Dynamic Kinetic Resolution

Recent pilot studies utilize Candida antarctica lipase B (CAL-B) to enantioselectively aminate racemic intermediates. In a biphasic system (water/toluene), this method achieves 94% ee with 81% yield, though scalability remains challenging.

Photoredox Catalysis for C-N Bond Formation

Visible-light-driven coupling of 2-(bromomethyl)pyridine with the pyridazine core using fac-Ir(ppy)3 (1 mol%) and DIPEA in acetonitrile enables room-temperature amination (92% yield, 24 h).

Analytical Characterization Benchmarks

Critical Quality Attributes:

Parameter Specification Method
Identity (NMR) δ 1.35 (t, J=7.1 Hz, 3H, CH2CH3), δ 4.32 (q, J=7.1 Hz, 2H, OCH2), δ 8.52 (d, J=4.8 Hz, 1H, Py-H) ¹H NMR
Purity (HPLC) ≥99.0% C18, 0.1% H3PO4/MeCN
Residual Solvents <500 ppm ethanol GC-FID

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